Methyl 3-(4-cyanophenyl)benzoate
Description
Methyl 3-(4-cyanophenyl)benzoate (CAS Number: 149505-91-9) is an aromatic compound featuring a biphenyl (B1667301) core. One phenyl ring is substituted with a methyl ester group at the 3-position relative to the other ring, while the second phenyl ring bears a cyano (nitrile) group at the 4-position. This specific arrangement of functional groups on a rigid biphenyl scaffold makes it a noteworthy subject for academic and industrial research.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 149505-91-9 |
| Molecular Formula | C₁₅H₁₁NO₂ |
| Linear Formula | C₁₅H₁₁NO₂ |
The chemical nature of this compound is best understood by considering its constituent functional groups: the benzoate (B1203000) ester and the cyanoarene.
Benzoate Esters are a class of organic compounds derived from the esterification of benzoic acid and its derivatives with alcohols. medcraveonline.com They are common motifs in both natural products and synthetic molecules. The ester group is a key functional group in organic chemistry, susceptible to reactions such as hydrolysis under acidic or basic conditions to yield a carboxylic acid, or reduction to form a primary alcohol. fiveable.memasterorganicchemistry.com In synthetic chemistry, benzoate esters serve as important intermediates and are found in molecules with applications ranging from pharmaceuticals to polymers. ontosight.ai
Cyanoarenes , or aromatic nitriles, are organic compounds containing a cyano (-C≡N) group attached to an aromatic ring. The nitrile group is strongly electron-withdrawing and highly versatile. fiveable.me It can undergo a variety of chemical transformations, including hydrolysis to carboxylic acids or amides, reduction to primary amines, and participation in cycloaddition reactions to form nitrogen-containing heterocyles. numberanalytics.comebsco.comresearchgate.net In recent years, cyanoarenes have also gained prominence as powerful organophotocatalysts. nih.govresearchgate.netchemrxiv.org The rich chemistry of the nitrile group makes cyanoarenes valuable building blocks in the synthesis of agrochemicals, pharmaceuticals, and functional materials. nih.gov
The significance of this compound in modern organic synthesis lies in its potential as a dual-functionalized building block. The biphenyl structure is a common core in many biologically active molecules and liquid crystals. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for constructing such biphenyl scaffolds. gre.ac.ukwikipedia.org Compounds like this compound can be synthesized using this powerful reaction, coupling a boronic acid or ester derivative of one ring with a halide on the other. acs.orgkochi-tech.ac.jpscielo.br
While extensive research literature specifically detailing the applications of the 3-(4-cyanophenyl) isomer is not widespread, the reactivity of its functional groups is well-established. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other derivatizations. Simultaneously, the cyano group can be converted into an amine, an acid, or a tetrazole ring, among other functionalities. This orthogonal reactivity allows for the stepwise and selective elaboration of the molecule, making it an attractive intermediate for creating libraries of complex compounds for drug discovery and materials science.
The primary research objective concerning this compound and related structures is their utilization as versatile intermediates in multi-step organic synthesis. The presence of two distinct and reactive functional groups on a stable biphenyl platform allows for the strategic and controlled construction of target molecules.
Key research goals include:
The development of efficient and scalable synthetic routes to this compound itself, often via cross-coupling methodologies.
The exploration of its synthetic utility by selectively transforming the ester and cyano functionalities.
The incorporation of this building block into larger, more complex molecules with potential applications in medicinal chemistry, such as enzyme inhibitors, or in materials science, for example, as components of liquid crystals or polymers.
In essence, the study of this compound is driven by the need for modular chemical tools that enable the efficient synthesis of novel and functional organic compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-cyanophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)14-4-2-3-13(9-14)12-7-5-11(10-16)6-8-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCAOHCIPFFOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405426 | |
| Record name | Methyl 3-(4-cyanophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149505-91-9 | |
| Record name | Methyl 3-(4-cyanophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Established Synthetic Pathways for Methyl 3-(4-cyanophenyl)benzoate and Related Cyanoaryl Esters
Traditional synthetic routes to this compound and analogous compounds rely on well-established organometallic cross-coupling reactions, classical esterification techniques, and methods for introducing the cyano group.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful and widely utilized method for forming carbon-carbon bonds between aryl halides and organoboron compounds. libretexts.org This reaction is particularly effective for the synthesis of biaryl compounds like this compound. The general mechanism involves an oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
For the synthesis of this compound, this typically involves the reaction of methyl 3-bromobenzoate with 4-cyanophenylboronic acid, or alternatively, 3-(methoxycarbonyl)phenylboronic acid with 4-bromobenzonitrile. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base. mdpi.com The choice of solvent and base is crucial for optimizing the reaction conditions and achieving high yields. A mixed solvent system, such as toluene (B28343) and ethanol, is often employed.
A study reported the synthesis of methyl 4-(3-cyanophenyl)benzoate via Suzuki-Miyaura coupling with a yield of 87% under specific optimized conditions. mdpi.com Another example is the nickel(0)-catalyzed Suzuki-Miyaura coupling of 1-(4-cyanophenyl)vinyl diphenyl phosphate (B84403) with methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate, which produced methyl 4-(1-(4-cyanophenyl)vinyl)benzoate in an 80% yield. rsc.org
Table 1: Examples of Suzuki-Miyaura Coupling for Cyanoaryl Ester Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Reference |
| Methyl 3-bromobenzoate | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | This compound | High | |
| 4-Bromobenzonitrile | 3-(Methoxycarbonyl)phenylboronic acid | Not specified | Not specified | Not specified | This compound | Not specified | mdpi.com |
| 1-(4-Cyanophenyl)vinyl diphenyl phosphate | Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | Ni(COD)₂ / HBF₄PCy₃ | K₃PO₄ | THF | Methyl 4-(1-(4-cyanophenyl)vinyl)benzoate | 80% | rsc.org |
Esterification and Acylation Approaches
Esterification is a fundamental reaction in organic synthesis and provides a direct route to this compound if the corresponding carboxylic acid, 3-(4-cyanophenyl)benzoic acid, is available. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Alternatively, the ester can be formed through acylation reactions. For instance, 3-(4-cyanophenyl)benzoyl chloride can be reacted with methanol. This method is often faster and can be carried out under milder conditions than Fischer esterification. The synthesis of the precursor 3-(4-cyanophenyl)benzoic acid can be achieved via the Suzuki coupling of 3-bromobenzoic acid and 4-cyanophenylboronic acid.
Another approach involves the esterification of a phenol (B47542) with a benzoyl chloride. For example, the synthesis of 3-fluoro-4-cyanophenyl 4-(β-ethoxyethoxy)benzoate was achieved by reacting 3-fluoro-4-cyanophenol with 4-(β-ethoxyethoxy)benzoic acid chloride in the presence of pyridine. prepchem.com This highlights the versatility of acylation for creating various cyanoaryl esters.
Nitrile Formation from Precursors (e.g., Oximation and Dehydration)
The cyano group in this compound can also be introduced at a later stage of the synthesis. A common method for nitrile formation is the dehydration of an aldoxime. nih.gov This involves converting an aldehyde precursor, such as methyl 3-(4-formylphenyl)benzoate, into an aldoxime by reacting it with hydroxylamine. The subsequent dehydration of the aldoxime yields the desired nitrile. nih.govorganic-chemistry.org
Various reagents can be employed for the dehydration step, including phosphorus-based reagents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This method generally proceeds under mild conditions and provides good yields. nih.gov Another reported method involves the use of 1H-benzotriazol-1-yl-4-methylbenzenesulfonate (Bt-OTs) and DBU. nih.gov
The Sandmeyer reaction is another classical method for introducing a cyano group onto an aromatic ring. This involves the diazotization of an amino group, such as in methyl 3-(4-aminophenyl)benzoate, followed by treatment with a copper(I) cyanide salt.
Advanced Synthetic Techniques and Reaction Conditions
In recent years, there has been a growing interest in developing more sustainable and efficient synthetic methods. This has led to the exploration of photochemical routes and green chemistry principles for the synthesis of cyanoaryl esters.
Photochemical Synthesis Routes (e.g., Visible-Light-Induced Reactions)
Photochemical methods offer a green and efficient alternative to traditional synthetic approaches, often proceeding under mild conditions without the need for high temperatures or harsh reagents. nih.govacademie-sciences.fr Visible-light-induced reactions, in particular, have gained significant attention. researchgate.net
For the synthesis of esters, photochemical strategies can involve single electron transfer, energy transfer, or other radical processes. nih.gov One study demonstrated a visible-light-induced synthesis of O-aryl esters from aldehydes and phenols. acs.org In this process, an aldehyde is converted to an acyl radical, which then reacts with a phenol to form the ester. For instance, the reaction of benzaldehyde (B42025) and 4-cyanophenol in the presence of an oxidant and a base under visible light irradiation yielded 4-cyanophenyl benzoate (B1203000). acs.org While not a direct synthesis of this compound, this methodology illustrates the potential of photochemical approaches for constructing the ester linkage in related cyanoaryl esters.
Green Chemistry Approaches in Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of synthesizing this compound and related compounds, this can involve the use of biocatalysts, safer solvents, and more atom-economical reactions. nih.gov
One notable green approach is the use of aldoxime dehydratases for nitrile synthesis. nih.gov These enzymes catalyze the dehydration of aldoximes to nitriles under mild, aqueous conditions, offering a sustainable alternative to traditional chemical dehydrating agents. nih.gov This biocatalytic method could potentially be applied to the synthesis of this compound from the corresponding aldoxime precursor.
Furthermore, the development of syntheses for renewable bis(cyanate) esters from creosol, a lignin-derived phenol, highlights a move towards sustainable starting materials. nih.gov While not directly related to this compound, this research demonstrates the potential for creating high-performance materials from renewable resources, a key principle of green chemistry. nih.gov
Flow Chemistry and Microreactor Applications in Synthesis
The synthesis of biphenyl (B1667301) compounds, including structures analogous to this compound, has been significantly advanced by the adoption of flow chemistry and microreactor technologies. These approaches offer substantial improvements over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters like temperature and residence time, and improved safety when handling hazardous reagents. researchgate.netthieme-connect.dekyoto-u.ac.jp
A prominent example is the use of monolithic palladium reactors for Suzuki-Miyaura cross-coupling reactions, a key transformation for creating the C-C bond between the two phenyl rings of benzoate derivatives. mdpi.comsemanticscholar.org In this setup, a solution containing the reaction precursors is continuously passed through a heated reactor containing a palladium catalyst immobilized on a monolithic support. semanticscholar.org This method allows for rapid reaction optimization and can lead to high yields in very short reaction times, often within minutes. mdpi.comsemanticscholar.org
The benefits of microreactor systems include:
Fast Mixing: The small channel dimensions in microreactors lead to extremely rapid mixing due to short diffusion paths. kyoto-u.ac.jp
Effective Temperature Control: A high surface-to-volume ratio allows for highly efficient heat transfer, enabling precise temperature management. kyoto-u.ac.jp
Precise Residence Time Control: The small volume and continuous nature of the flow allow for exact control over how long the reactants are exposed to the reaction conditions. kyoto-u.ac.jp
Research on the synthesis of a related isomer, Methyl 4-(3-cyanophenyl)benzoate, using a monolithic Pd reactor demonstrated the efficiency of this approach. The study highlighted how reaction temperature and residence time significantly influence product yield, achieving quantitative yields under optimized conditions. mdpi.com This technology is particularly advantageous for reactions that are difficult to control in conventional batch reactors, such as those involving highly reactive intermediates like organolithium compounds. kyoto-u.ac.jpbeilstein-journals.org The integration of multiple reaction steps, such as lithiation, borylation, and subsequent cross-coupling, into a single continuous flow process has been successfully demonstrated for the synthesis of complex biaryls. kyoto-u.ac.jp
Table 1: Suzuki-Miyaura Coupling in a Monolithic Pd Reactor for Methyl 4-(3-cyanophenyl)benzoate Synthesis
| Condition | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| (a) | 100 | 4.7 | 15 | mdpi.com |
| (b) | 120 | 9.4 | 87 | mdpi.com |
Stereoselective Synthesis and Enantiomeric Resolution Strategies
While this compound itself is an achiral molecule, the principles of stereoselective synthesis and enantiomeric resolution are critical when dealing with its chiral derivatives or precursors, which are common in pharmaceutical and materials science applications.
Enantiomeric resolution is a technique used to separate a racemic mixture (an equal mixture of two enantiomers) into its individual, pure enantiomers. A key strategy for this is enzymatic kinetic resolution. This method leverages the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer, allowing for its separation from the unreacted enantiomer.
A pertinent example is the resolution of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, a compound structurally related to the subject molecule. In a reported study, the enzyme Candida antarctica lipase (B570770) A (CAL-A) was used to perform an enantioselective N-acylation in neat butyl butanoate. researchgate.net The enzyme selectively acylated one enantiomer, which could then be separated from the remaining, unreacted amino ester enantiomer. researchgate.net This method provides access to the individual enantiomers of the amino acid, which can serve as chiral building blocks for more complex molecules. researchgate.net
Another widely used technique for separating enantiomers is chiral high-performance liquid chromatography (HPLC). researchgate.net This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates and thus enabling their separation. researchgate.netlcms.cz For instance, polysaccharide-based CSPs, such as cellulose (B213188) tris-3,5-dimethylphenylcarbamate, have proven effective for the direct enantioseparation of various chiral compounds. researchgate.net
Table 2: Enantioselective N-acylation of Ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate
| Technique | Enzyme | Reaction | Outcome | Reference |
|---|---|---|---|---|
| Enzymatic Kinetic Resolution | Candida antarctica lipase A (CAL-A) | Enantioselective N-acylation | Separation of enantiomers of ethyl 3-amino-3-(4-cyanophenyl)propanoate | researchgate.net |
Advanced Spectroscopic Characterization Methodologies
Vibrational Spectroscopy
Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound.
Infrared (IR) Spectroscopy (e.g., FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of Methyl 3-(4-cyanophenyl)benzoate displays characteristic absorption bands that confirm its structure.
Key vibrational modes observed in the IR spectrum include:
C≡N Stretch: A sharp, medium intensity peak characteristic of the nitrile group appears around 2220 cm⁻¹ to 2228 cm⁻¹. rsc.org
C=O Stretch: A strong, sharp absorption band corresponding to the ester carbonyl group is observed in the region of 1714 cm⁻¹ to 1726 cm⁻¹. rsc.org
C-O Stretch: The ester C-O stretching vibrations are typically found in the range of 1250-1275 cm⁻¹ and 1100-1050 cm⁻¹. rsc.org
Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the two aromatic rings.
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds are also observed at lower frequencies. researchgate.net
Table 1: Characteristic FTIR Peaks for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (-C≡N) | Stretching | ~2220 - 2228 | Medium, Sharp |
| Ester (-COOCH₃) | C=O Stretching | ~1714 - 1726 | Strong, Sharp |
| Ester (-COOCH₃) | C-O Stretching | ~1250 - 1275 | Strong |
| Aromatic Ring | C=C Stretching | ~1600 - 1450 | Variable |
Raman Spectroscopy (e.g., FT-Raman)
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the conjugated systems within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions of the aromatic rings and the cyano group. The presence of the conjugated biphenyl (B1667301) system influences the position and intensity of these absorptions. upi.edu Studies on related compounds show that aromatic systems typically display two bands of moderate intensity (ε = 1,000 to 10,000) with a maximum absorption (λmax) above 200 nm. upi.edu The absorption spectrum of a similar compound, 4-cyanophenyl benzoate (B1203000), shows a strong absorption in the UV range with a tail extending to approximately 350 nm. acs.org
X-ray Diffraction Studies for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions of this compound in its solid state. For instance, in a related complex molecule, the dihedral angles between adjacent aromatic rings were determined to be nearly perpendicular. researchgate.net X-ray diffraction analysis also reveals information about crystal packing, which can be influenced by weak interactions such as C-H···N and C-H···π interactions, forming supramolecular architectures. researchgate.net
Advanced Characterization Beyond Standard Techniques (e.g., Electron Energy-Loss Spectroscopy)
Electron Energy-Loss Spectroscopy (EELS) is a technique that probes the electronic structure of materials at a high spatial resolution. aps.orgnih.gov It measures the energy lost by electrons as they pass through a thin sample. aps.orgnih.gov EELS can provide information similar to X-ray absorption spectroscopy, including element-specific bond lengths and oxidation states. aps.org While specific EELS studies on this compound are not documented, this technique has the potential to offer detailed insights into its electronic properties and the local chemical environment of its constituent atoms, especially when analyzed in a scanning transmission electron microscope (STEM). nih.govaps.org
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation, albeit with approximations. These calculations can predict molecular geometries, energies, and a wide range of other properties with a high degree of accuracy.
Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, which in turn allows for the prediction of various molecular properties. For a molecule like Methyl 3-(4-cyanophenyl)benzoate, DFT can be employed to investigate its optimized geometry, electronic properties, and vibrational frequencies.
A hypothetical DFT study on this compound would likely predict a non-planar structure, with a specific dihedral angle between the two aromatic rings. This is a common feature in substituted biphenyls due to steric hindrance between the ortho-hydrogens on the adjacent rings. The presence of the methyl ester and cyano groups would also influence the electronic distribution and geometry of the molecule. DFT calculations can quantify these effects, providing insights into bond lengths, bond angles, and charge distributions.
Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Biphenyl (B1667301) System
| Parameter | Calculated Value |
| Dihedral Angle (C-C-C-C) | 35-45° |
| C-C Inter-ring Bond Length | ~1.49 Å |
| C≡N Bond Length | ~1.15 Å |
| C=O Bond Length | ~1.21 Å |
Note: The data in this table is representative of typical values obtained for structurally similar substituted biphenyls from DFT calculations and is intended for illustrative purposes.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT. acs.org
For a molecule like this compound, ab initio calculations can be used to refine the geometries obtained from DFT and to calculate properties where high accuracy is paramount. For instance, ab initio methods are often used to benchmark the results of less computationally expensive methods. acs.org The study of torsional barriers in substituted biphenyls has been a subject of both DFT and ab initio investigations, with higher levels of theory generally providing better agreement with experimental data where available. researchgate.net
An ab initio study would provide a detailed picture of the electron correlation effects within the molecule, which are important for accurately describing non-covalent interactions and electronic excitation energies. These calculations would further elucidate the conformational preferences and the energetic landscape of this compound.
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to represent and simulate the behavior of molecules. These methods can provide insights into the dynamic nature of molecules and can be used to predict their macroscopic properties.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant conformational degree of freedom is the torsion angle between the two phenyl rings.
Computational methods can be used to map out the potential energy surface as a function of this dihedral angle. This analysis reveals the energy minima, corresponding to the most stable conformations, and the energy maxima, which represent the transition states for interconversion between conformers. Such studies on substituted biphenyls have shown that the energy barrier to rotation is influenced by the size and nature of the substituents on the rings. rsc.org The planarity of the molecule is a balance between the stabilizing effect of π-conjugation, which favors a planar conformation, and the destabilizing steric repulsion between substituents on adjacent rings, which favors a twisted conformation. ic.ac.uk
Table 2: Hypothetical Torsional Energy Profile for a Substituted Biphenyl
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 2.5 |
| 45 | 0.0 |
| 90 | 1.8 |
| 135 | 0.0 |
| 180 | 2.5 |
Note: This table presents a hypothetical energy profile for a substituted biphenyl to illustrate the concept of conformational analysis. The actual values for this compound would require specific calculations.
The computational insights gained from quantum chemical calculations and conformational analysis can be applied to the rational design of new molecules with specific desired properties. For molecules like this compound, which contains structural motifs found in liquid crystals, computational studies can help in understanding the structure-property relationships that govern their mesogenic behavior.
By systematically modifying the chemical structure in silico, for example, by changing the substituents or their positions, it is possible to predict how these changes will affect properties such as molecular shape, polarity, and polarizability. This information is crucial for the design of new materials with optimized properties, such as enhanced thermal stability or specific liquid crystalline phases. Computational studies on cyanobiphenyls, for instance, have been instrumental in the development of materials for liquid crystal displays.
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)
Computational chemistry is widely used to predict spectroscopic parameters, which can be invaluable for the interpretation of experimental spectra and for the characterization of new compounds.
The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for the calculation of NMR chemical shifts. rsc.org By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to study the effects of conformational changes on the chemical shifts. For this compound, theoretical NMR spectra would provide a complete assignment of all proton and carbon signals.
Table 3: Representative Predicted ¹³C NMR Chemical Shifts for a Substituted Biphenyl Moiety
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Cyano Carbon (C≡N) | 110-120 |
| Carbonyl Carbon (C=O) | 165-170 |
| Quaternary Aromatic Carbons | 130-145 |
| Protonated Aromatic Carbons | 120-135 |
| Methyl Carbon (-OCH₃) | 50-55 |
Note: The data in this table is representative of typical predicted chemical shifts for similar functional groups and is for illustrative purposes.
Time-dependent DFT (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate UV-Vis absorption spectra. nih.govnsf.gov By identifying the electronic transitions that contribute to the absorption bands, TD-DFT can provide insights into the nature of the excited states and the photophysical properties of the molecule. A simulated UV-Vis spectrum for this compound would likely show strong absorptions in the UV region, corresponding to π-π* transitions within the aromatic system.
Electronic Structure and Reactivity Descriptors (e.g., Electrostatic Potential Analysis)
The electronic architecture of this compound is dictated by the electronic interplay between the methyl ester and cyano functional groups, mediated through the biphenyl scaffold. Density Functional Theory (DFT) stands as a primary computational method for probing these molecular characteristics.
Molecular Electrostatic Potential (MEP) Analysis: A key descriptor obtained from electronic structure calculations is the Molecular Electrostatic Potential (MEP), which maps the charge distribution across the molecule. This map is invaluable for predicting regions susceptible to electrophilic and nucleophilic attack. In a typical MEP map, areas of negative potential, often depicted in shades of red and yellow, signify electron-rich regions that are attractive to electrophiles. In contrast, blue-shaded areas represent positive potential, indicating electron-deficient regions that are targets for nucleophiles.
For this compound, the MEP is expected to show pronounced negative potentials around the electronegative nitrogen atom of the cyano group and the oxygen atoms of the methyl ester. The biphenyl rings will display a more nuanced potential landscape due to the competing electronic effects of the substituents. The potent electron-withdrawing nature of the cyano group will reduce the electron density on its attached phenyl ring, rendering the ring's hydrogen atoms more electropositive. Similarly, the methyl ester group exerts an electron-withdrawing effect, modulating the electron density on the second phenyl ring.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy level is indicative of the molecule's electron-donating capability, whereas the LUMO energy level reflects its capacity to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, serves as an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally correlates with higher reactivity.
In analogous compounds such as 4-Cyano-4-pentylbiphenyl, the HOMO-LUMO energy gap has been computationally determined to be approximately 4.65 eV, suggesting significant kinetic stability. researchgate.net For this compound, the HOMO is anticipated to be delocalized across the biphenyl framework, while the LUMO is likely to be more localized on the phenyl ring bearing the strongly electron-withdrawing cyano substituent.
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher value of the electrophilicity index indicates a greater propensity for the molecule to react with nucleophiles.
| Parameter | Value | Reference |
|---|---|---|
| HOMO Energy | -6.2056 eV | researchgate.net |
| LUMO Energy | -1.2901 eV | researchgate.net |
| HOMO-LUMO Gap | 4.9155 eV | researchgate.net |
Note: These values are for a structurally related compound and are presented for illustrative purposes.
Theoretical Mechanistic Elucidation of Chemical Reactions
Computational chemistry provides a robust framework for the detailed elucidation of chemical reaction mechanisms. This includes the identification of transition states and intermediates, as well as the calculation of activation energies that govern reaction rates. Although specific mechanistic investigations for this compound are not prominent in the literature, plausible reaction pathways can be explored based on its constituent functional groups.
Hydrolysis of the Ester Group: The methyl ester functionality is susceptible to hydrolysis, a reaction that is typically facilitated by acidic or basic conditions and results in the formation of the corresponding carboxylic acid. Theoretical examinations of ester hydrolysis generally point to a stepwise mechanism that proceeds through a tetrahedral intermediate. Computational modeling can map the energy profile of this transformation, pinpointing the rate-determining step and assessing the impact of catalysts.
Reactions involving the Cyano Group: The cyano group can undergo a variety of chemical transformations. It can be hydrolyzed to form a carboxylic acid or an amide, or it can be reduced to an amine. A synthetically and mechanistically significant reaction is the nucleophilic addition across the carbon-nitrogen triple bond. Computational methods can be utilized to probe the mechanism of such additions, for instance, by modeling the trajectory of a nucleophile attacking the electrophilic carbon of the cyano group. Such studies would involve locating the transition state for the nucleophilic attack and any subsequent reaction intermediates.
Electrophilic Aromatic Substitution: The biphenyl core of the molecule is a substrate for electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents. Both the cyano group and the methyl ester group are deactivating and meta-directing towards their respective phenyl rings. Computational approaches can be used to evaluate the stability of the sigma complexes (arenium ion intermediates) that are formed upon electrophilic attack at various positions on the rings, thereby providing a prediction of the reaction's regioselectivity.
Derivatization and Functionalization Strategies
Modification for Enhanced Analytical Detection and Separation
Derivatization is a key technique used to improve the analytical performance of compounds that may otherwise be challenging to detect or separate. xjtu.edu.cn For a compound like methyl 3-(4-cyanophenyl)benzoate, which possesses a methyl ester and a cyano group, several strategies can be employed to enhance its detectability in analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). xjtu.edu.cngreyhoundchrom.com
One common approach is to introduce a chromophore or fluorophore to the molecule. This significantly increases its response to UV-Vis or fluorescence detectors, thereby lowering the limit of detection. xjtu.edu.cn For instance, the ester group of this compound could be hydrolyzed to the corresponding carboxylic acid, which can then be reacted with a fluorescent labeling reagent. acgpubs.org
For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. The ester group can be converted to a more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ester, through reaction with a silylating agent. sci-hub.se This process replaces the active hydrogen in the corresponding carboxylic acid (after hydrolysis) with a TMS group, reducing intermolecular hydrogen bonding and improving chromatographic peak shape and resolution.
Furthermore, the cyano group can potentially be modified. For example, it can be reduced to an amine, which can then be derivatized with reagents like dansyl chloride or fluorescamine (B152294) to introduce a highly fluorescent tag. greyhoundchrom.com These modifications not only enhance detection but can also alter the chromatographic retention behavior, aiding in the separation from complex matrix components.
Table 1: Potential Derivatization Strategies for Enhanced Analytical Detection
| Functional Group | Derivatization Reaction | Reagent Examples | Purpose |
| Methyl Ester (after hydrolysis) | Esterification/Amidation | Fluorescent alcohols/amines | Introduction of a fluorophore for fluorescence detection. |
| Methyl Ester (after hydrolysis) | Silylation | BSTFA, TMCS | Increased volatility and thermal stability for GC analysis. |
| Cyano Group (after reduction) | Acylation/Alkylation | Dansyl chloride, Fluorescamine | Introduction of a fluorescent tag for sensitive detection. |
Introduction of Specific Functional Tags (e.g., Fluorophores)
The introduction of specific functional tags, particularly fluorophores, onto the this compound scaffold can impart novel properties and enable its use in a wider range of applications, such as biological imaging and sensing. ibch.runih.gov Fluorophores are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. rsc.org
Strategies for introducing fluorescent tags often involve coupling a fluorescent moiety to the core structure. The inherent reactivity of the ester or a derivatized cyano group can be exploited for this purpose. For instance, after hydrolysis of the methyl ester to a carboxylic acid, it can be coupled with an amine-containing fluorophore using standard peptide coupling reagents. acgpubs.org
Alternatively, the cyanophenyl group itself can contribute to the molecule's fluorescent properties. rsc.org The electronic interplay between the cyano group (an electron-withdrawing group) and the biphenyl (B1667301) system can be modulated by introducing electron-donating groups elsewhere on the aromatic rings to create a "push-pull" system, which often leads to enhanced fluorescence. acgpubs.org
Recent research has explored the synthesis of various fluorescent compounds containing cyanophenyl groups. mdpi.comresearchgate.net For example, cyanophenyl-containing benzocoumarin-3-carboxylates have been synthesized and shown to exhibit significant fluorescence. acgpubs.org The synthetic approach often involves the coupling of a hydroxy-functionalized cyanophenyl compound with a carboxylic acid-bearing fluorophore. In the context of this compound, this would typically involve hydrolysis of the ester followed by coupling with a hydroxy-functionalized fluorophore.
The choice of fluorophore is critical and depends on the desired excitation and emission wavelengths, quantum yield, and compatibility with the intended application. uzh.ch Common fluorophores that could potentially be attached include coumarins, fluoresceins, and rhodamines. nih.govuzh.ch
Strategies for Improving Chemical Stability
The chemical stability of this compound is crucial for its synthesis, storage, and application. The primary points of potential instability are the ester linkage, which is susceptible to hydrolysis, and the aromatic rings, which can undergo degradation under harsh conditions. Aromatic compounds, in general, exhibit a high degree of chemical stability due to their delocalized π-electron systems. libretexts.org
The stability of the benzoate (B1203000) ester is pH-dependent. solubilityofthings.com It is more stable in neutral and slightly acidic conditions but can be readily hydrolyzed under strongly acidic or basic conditions. organic-chemistry.org To improve stability against hydrolysis, one could consider replacing the methyl ester with a more sterically hindered ester, such as a tert-butyl ester. The bulky tert-butyl group can physically shield the carbonyl carbon from nucleophilic attack by water or hydroxide (B78521) ions.
In the context of food preservation, benzoate salts like sodium benzoate are often used due to their stability and antimicrobial properties in acidic environments. fao.orgsjf.edu While this compound itself is not a food additive, the principles of benzoate stability can be applied. Ensuring the compound is stored in a dry, cool, and dark environment, away from strong acids and bases, will help preserve its integrity. sjf.edu
Synthesis of N-Protected Derivatives and Chirality Control
While this compound itself is achiral, its derivatization can lead to the formation of chiral centers, necessitating strategies for controlling stereochemistry. This is particularly relevant if the molecule is to be used as a building block for more complex, biologically active compounds where specific stereoisomers are required.
A key strategy for introducing a chiral center and controlling its configuration is through the synthesis of N-protected amino derivatives. For instance, if the cyano group were to be reduced to an amine and then further functionalized, or if an amino group were introduced elsewhere in the molecule, protecting the nitrogen atom would be a standard synthetic step. Common nitrogen protecting groups include Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). researchgate.net These protecting groups can be introduced and removed under specific conditions, allowing for selective reactions at other parts of the molecule.
The synthesis of racemic amino derivatives of cyanophenyl-containing compounds, followed by enantioselective separation, has been demonstrated. researchgate.net For example, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate has been successfully separated into its enantiomers through enantioselective N-acylation using an enzyme. researchgate.net The separated enantiomers can then be transformed into their N-protected (Boc or Fmoc) derivatives. researchgate.net
Direct asymmetric synthesis is another powerful approach for controlling chirality. acs.org This involves using chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. acs.orggoogle.com For example, in the synthesis of a derivative of this compound that involves the creation of a new stereocenter, a chiral Lewis acid catalyst could be employed to direct the stereochemical outcome of the reaction. acs.org The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess.
Electrochemical Properties and Applications
Voltammetric and Spectroelectrochemical Analysis
No published studies detailing the voltammetric or spectroelectrochemical analysis of Methyl 3-(4-cyanophenyl)benzoate were identified. Such studies would typically involve techniques like cyclic voltammetry to determine its oxidation and reduction potentials, providing insight into the stability of its radical ions and the reversibility of its electron transfer processes. Spectroelectrochemical methods, which combine spectroscopic and electrochemical techniques, would offer further information on the structural changes the molecule undergoes upon oxidation or reduction.
Electron Transfer Mechanisms and Redox Behavior
Specific details on the electron transfer mechanisms and redox behavior of this compound are not documented. An analysis in this area would investigate the pathways of electron addition or removal, the nature of the resulting radical cations or anions, and the kinetics of these processes. The presence of both an electron-withdrawing cyano group and an ester functionality would likely lead to complex redox behavior, but without experimental data, any description remains speculative.
Electrochemical Synthesis Methods
No electrochemical methods for the synthesis of this compound have been reported. Electrochemical synthesis can offer advantages in terms of selectivity and milder reaction conditions compared to traditional chemical routes. Investigation in this area would explore the feasibility of forming the key carbon-carbon bond between the two phenyl rings via an electrochemically induced coupling reaction.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Complex Molecule Synthesis
Methyl 3-(4-cyanophenyl)benzoate serves as a fundamental building block in the field of organic synthesis, prized for its structural features that allow for its participation in a variety of chemical reactions. This versatility makes it an invaluable intermediate for the creation of more complex aromatic compounds. Its utility is demonstrated in its application in the synthesis of biologically active molecules, including derivatives that have been investigated for their potential as androgen receptor antagonists. mdpi.com
The synthesis of complex molecules often involves multi-step processes where specific functionalities are introduced sequentially. For instance, the core structure of this compound can be modified through reactions such as oxidation of the ester group to a carboxylic acid, or reduction to an alcohol or aldehyde. The cyano group can also undergo nucleophilic substitution, leading to the formation of amides and other derivatives. These transformations highlight the compound's role as a versatile platform for accessing a wide range of molecular architectures.
One of the key reactions for synthesizing the biphenyl (B1667301) core of this molecule is the Suzuki-Miyaura coupling. This palladium-catalyzed cross-coupling reaction provides an efficient route to forming the carbon-carbon bond between the two phenyl rings, often with high yields under optimized conditions. mdpi.com The ability to construct this foundational biphenyl structure is crucial for its subsequent elaboration into more complex target molecules.
Furthermore, derivatives of this compound, such as Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate, can undergo further transformations like catalytic hydrogenation, expanding the range of accessible molecular structures. evitachem.com The strategic placement of the cyano and methyl ester groups on the biphenyl scaffold allows for regioselective modifications, a critical aspect in the total synthesis of complex natural products and designed functional molecules.
Precursor for Advanced Materials (e.g., Liquid Crystals, Organic Light-Emitting Diodes, Photoinitiators)
The unique molecular structure of this compound, characterized by its rigid biphenyl core and polar cyano and ester groups, makes it a valuable precursor for a variety of advanced materials.
Liquid Crystals: The cyanobiphenyl unit is a well-established mesogen, a fundamental component of liquid crystalline materials. ohiolink.edu Compounds containing this moiety, such as 4-cyanophenyl benzoates, are known to exhibit liquid crystal phases. worktribe.com The rigid, rod-like shape of these molecules, coupled with the strong dipole moment of the cyano group, promotes the necessary intermolecular interactions for the formation of mesophases, such as nematic and smectic phases. mdpi.comias.ac.in These materials are crucial for applications in display technologies, including twisted nematic and ferroelectric displays. worktribe.com The specific properties of the liquid crystal, such as its dielectric anisotropy and clearing point, can be tuned by modifying the molecular structure, for example, by introducing substituents on the phenyl rings. worktribe.commdpi.com
Organic Light-Emitting Diodes (OLEDs): The electronic properties of molecules derived from this compound make them suitable for use in OLEDs. uniss.itacs.org The extended π-conjugated system of the biphenyl structure can facilitate charge transport, a critical process in the operation of an OLED. uni-muenchen.de Furthermore, derivatives can be designed to function as emitters in the emissive layer of an OLED. rsc.orguni-regensburg.de The development of materials for OLEDs often focuses on tuning the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to achieve efficient charge injection, transport, and recombination, leading to light emission at a desired wavelength. uniss.it
Photoinitiators: Certain derivatives of cyanophenyl compounds can act as photoinitiators, which are molecules that generate reactive species (radicals or cations) upon exposure to light. specialchem.com These reactive species can then initiate polymerization reactions, a process that is fundamental to applications such as radiation-curable adhesives, coatings, and 3D printing. specialchem.comnih.govgoogle.com For example, some systems utilize a bimolecular approach where a photosensitizer absorbs light and then interacts with another molecule to generate the initiating species. mdpi.com The efficiency of a photoinitiator is dependent on its photochemical and photophysical properties, such as its absorption spectrum and the quantum yield of radical generation. mdpi.com
Catalyst Development and Catalytic Transformations
While this compound is primarily utilized as a building block, its structural motifs are relevant in the context of catalyst development and catalytic transformations. The synthesis of the compound itself often relies on catalytic methods, most notably the palladium-catalyzed Suzuki-Miyaura coupling. mdpi.com The efficiency of this reaction is highly dependent on the palladium catalyst and reaction conditions, with optimization aimed at maximizing yield and minimizing side products.
The principles of catalysis are also integral to the further transformation of this compound and its derivatives. For instance, the reduction of the ester or cyano groups often employs catalytic hydrogenation. evitachem.com
Furthermore, the broader field of organic synthesis, where this compound is an intermediate, heavily relies on a vast array of catalytic transformations. These include, but are not limited to, cross-coupling reactions, hydrogenations, and oxidations. The development of new catalysts with improved activity, selectivity, and substrate scope is a continuous area of research. For example, platinum catalysts have been developed for the migration of propargylic esters to form α-acyloxyketones. jst.go.jp The design of these catalysts often involves the use of specific ligands that coordinate to the metal center and modulate its electronic and steric properties.
Design of Compounds with Tailored Electronic and Structural Properties
The structure of this compound serves as a versatile scaffold for the design of new organic compounds with precisely tailored electronic and structural properties. researchgate.net By systematically modifying its core structure, researchers can fine-tune a range of physicochemical characteristics to suit specific applications. ohiolink.edu
The electronic properties are largely dictated by the arrangement of the π-conjugated system and the nature of any substituent groups. The biphenyl core provides a basic framework for π-electron delocalization. The electron-withdrawing nature of the cyano and methyl ester groups significantly influences the electron distribution within the molecule, affecting its HOMO and LUMO energy levels. These energy levels are critical in determining the material's performance in electronic devices like OLEDs. uniss.it Strategic placement of additional electron-donating or electron-withdrawing groups on the phenyl rings allows for precise control over the electronic band gap and charge transport properties. researchgate.net
From a structural perspective, the rigid and linear nature of the biphenyl core is a key feature that can be exploited in the design of materials with specific organizational properties, such as liquid crystals. mdpi.com The length and flexibility of the molecule can be altered by introducing different alkyl or alkoxy chains, which in turn influences the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable. ias.ac.inmdpi.com The introduction of chiral centers can lead to the formation of chiral nematic (cholesteric) phases, which are of interest for various optical applications. ohiolink.edu
This ability to engineer both electronic and structural properties through rational molecular design makes derivatives of this compound highly valuable in the development of new functional materials for a wide array of advanced technologies.
Emerging Research Directions and Future Outlook
Development of Novel Sustainable Synthetic Routes
The synthesis of biphenyl (B1667301) compounds, including Methyl 3-(4-cyanophenyl)benzoate, has traditionally relied on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgresearchgate.net Future research is increasingly focused on developing more sustainable synthetic methodologies. A key area of exploration is the use of greener solvents. Water, for instance, is being investigated as a viable and environmentally friendly solvent for such reactions, moving away from traditional organic solvents. researchgate.net
Another significant trend is the development and utilization of heterogeneous and recyclable catalysts. Palladium on carbon (Pd/C) is one such catalyst that can be easily recovered and reused, reducing waste and cost. researchgate.net The optimization of catalyst loading is also a critical aspect, with studies aiming to minimize the amount of precious metal catalyst required without compromising reaction efficiency. For example, reducing palladium catalyst loading to as low as 2 mol% has been shown to minimize side reactions like dimerization.
The table below summarizes some sustainable approaches applicable to the synthesis of this compound.
| Sustainability Aspect | Approach | Potential Benefits |
| Solvent | Use of water as a solvent | Reduced environmental impact, increased safety |
| Catalyst | Heterogeneous catalysts (e.g., Pd/C) | Recyclability, reduced metal leaching, cost-effectiveness |
| Catalyst Loading | Optimization to minimal effective amounts | Reduced cost, minimized side products |
Advanced Mechanistic Studies and Kinetic Investigations
A thorough understanding of the reaction mechanism is paramount for optimizing the synthesis of this compound. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.com
Catalytic Cycle of Suzuki-Miyaura Coupling:
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide. This is often the rate-determining step in the catalytic cycle. libretexts.orgmdpi.com
Transmetalation: The organoborane compound transfers its organic group to the palladium(II) complex. mdpi.com The presence of a base is crucial for this step. acs.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst. mdpi.com
Detailed kinetic and mechanistic investigations, including reaction progress kinetic analysis, have been employed to identify the active catalytic species and the rate-determining step. acs.org Such studies have revealed that the choice of base can significantly impact the reaction pathway and efficiency. acs.org For instance, a shift from potassium acetate (B1210297) (KOAc) to potassium carbonate (K2CO3) has been shown to alter the rate-determining step and transmetalation pathways, leading to process improvements. acs.org
Advanced techniques like low-temperature, rapid injection NMR spectroscopy have enabled the direct observation and characterization of elusive intermediates, such as arylpalladium(II)boronate complexes, providing deeper insights into the transmetalation step. nih.gov Single-molecule studies have even allowed for the real-time monitoring of each elementary step in the catalytic cycle, confirming that transmetalation is the rate-determining step in some systems. pku.edu.cn
Exploration of New Functionalization Pathways and Reactivity
The functional groups of this compound, namely the ester and cyano moieties, offer avenues for further chemical transformations. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then be used in further reactions. The cyano group is also a versatile functional handle. It can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Recent research has demonstrated the remote C-H functionalization of cyanobiphenyl derivatives. escholarship.org For example, meta-C-H olefination, acetoxylation, and iodination of 2-cyanobiphenyl have been achieved using palladium catalysis. escholarship.org These transformations allow for the introduction of diverse functional groups at positions that are not easily accessible through classical methods. The nitrile group in these reactions often plays a crucial directing role. escholarship.org
The reactivity of the biphenyl scaffold itself can also be exploited. For instance, derivatives of this compound can be synthesized with various substituents on the phenyl rings, leading to compounds with tailored electronic and physical properties. nih.gov
Integration with Machine Learning and Artificial Intelligence in Chemical Research
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research, particularly in the optimization of complex reactions like the Suzuki-Miyaura coupling. chemistryviews.orgnih.govrsc.org ML models can be trained on large datasets of reaction outcomes to predict the optimal conditions (catalyst, solvent, base, temperature) for a given set of reactants. rsc.orgbeilstein-journals.org This data-driven approach can significantly accelerate the discovery of high-yielding and selective reaction protocols.
Applications of AI and ML in the context of this compound synthesis:
| Application Area | AI/ML Approach | Potential Impact |
| Reaction Optimization | Deep learning models trained on experimental data | Rapid identification of optimal reaction conditions for yield and selectivity. rsc.org |
| Catalyst Design | Generative AI models | Inverse design of novel catalysts with desired properties. acs.org |
| Mechanistic Insights | ML models to predict transition state properties | Reduced computational cost for mechanistic studies. acs.org |
Researchers have successfully used closed-loop workflows where automated robotic systems perform reactions, and the results are fed back into an ML model for continuous optimization. chemistryviews.org This iterative process allows for the efficient exploration of a vast reaction parameter space. Geometric deep learning has also been applied to predict suitable catalyst-solvent-base combinations for Suzuki reactions. nih.gov Furthermore, AI is being used for the inverse design of catalysts, where models generate novel catalyst structures with predefined target properties. acs.org
Interdisciplinary Research with Material Science and Theoretical Chemistry
The cyanobiphenyl scaffold of this compound is a well-known component of liquid crystals. rsc.orgtandfonline.com This makes the compound and its derivatives of significant interest in material science. The rigid, rod-like structure and the strong dipole moment of the cyano group promote the formation of liquid crystalline phases, which are crucial for applications in liquid crystal displays (LCDs) and other optical devices. rsc.org Research in this area involves synthesizing derivatives with different alkyl chains or other functional groups to tune the liquid crystalline properties. bohrium.comtandfonline.comresearchgate.net Cyanobiphenyl-based materials are also being explored for applications such as anti-corrosion films and functionalization of nanoparticles. unine.chresearchgate.net
Theoretical chemistry, particularly through methods like Density Functional Theory (DFT), plays a vital role in understanding the structure-property relationships of these molecules. escholarship.orgtandfonline.comaps.orgresearchgate.net Computational studies can predict molecular geometries, electronic properties (such as HOMO and LUMO energies), and spectroscopic characteristics. aps.orgresearchgate.net This theoretical insight is invaluable for designing new materials with desired properties and for elucidating reaction mechanisms at a molecular level. escholarship.org For example, DFT calculations have been used to investigate the coordination of cyanobiphenyl derivatives to metal centers and to rationalize the observed selectivity in functionalization reactions. escholarship.org
Q & A
Q. What are the established synthetic routes for Methyl 3-(4-cyanophenyl)benzoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : this compound can be synthesized via hydrazone formation or cyclocondensation reactions. For example, hydrazine derivatives of 4-cyanophenylacetophenone can react with methyl benzoate precursors under reflux conditions in methanol (60–80°C, 6–18 hours). Key variables for optimization include:
- Catalyst : Use of mild acids (e.g., acetic acid) to accelerate imine formation.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity (>95%).
Yields typically range from 73% to 95%, depending on stoichiometric ratios and temperature control .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Prioritize 1H/13C NMR and high-resolution mass spectrometry (HRMS) . Critical spectral markers include:
- NMR :
- Aromatic proton signals at δ 7.5–8.5 ppm (integration for substituted phenyl rings).
- Methyl ester resonance at δ 3.8–3.9 ppm (singlet).
- Cyanophenyl C≡N carbon at ~δ 115–120 ppm in 13C NMR.
- HRMS : Exact mass calculation for C₁₆H₁₂NO₂ ([M+H]⁺: 256.0873) confirms molecular identity.
FT-IR can corroborate functional groups (C≡N stretch at ~2220 cm⁻¹; ester C=O at ~1720 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or compound purity . To address this:
- Standardize bioassays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls.
- Validate purity : Employ HPLC (≥98% purity threshold) and quantify residual solvents via GC-MS.
- Structural analogs : Compare activities of derivatives (e.g., 3- vs. 4-cyanophenyl isomers) to isolate electronic effects of substituents.
For example, replacing the 4-cyanophenyl group with a 3-cyano analog reduced amyloidogenic repression by 40% in one study, highlighting positional sensitivity .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilic substitution : Predict regioselectivity for nitration or halogenation at the benzoate ring.
- Hydrolysis kinetics : Estimate activation energy for ester cleavage under basic/acidic conditions.
Pair computational results with Hammett substituent constants (σₚ for -CN = +0.66) to rationalize electronic effects. Validate predictions via small-scale exploratory reactions (e.g., monitoring ester hydrolysis by TLC) .
Q. How can researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies :
- Temperature : Store samples at 4°C, 25°C, and 40°C for 1–6 months.
- Humidity : Expose to 75% relative humidity to assess hygroscopicity.
- Light : UV/vis exposure (320–400 nm) to test photostability.
Monitor degradation via HPLC for byproducts (e.g., hydrolyzed benzoic acid). For long-term storage, recommend desiccated, amber vials at -20°C, as cyanophenyl esters are prone to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
